molecular formula C7H8ClN B1615270 4-Chloro-2-ethylpyridine CAS No. 3678-65-7

4-Chloro-2-ethylpyridine

Cat. No.: B1615270
CAS No.: 3678-65-7
M. Wt: 141.6 g/mol
InChI Key: OUGWLZBVFAGJBC-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and an ethyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylpyridine typically involves the chlorination of 2-ethylpyridine. One common method includes the reaction of 2-ethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 4-Chloro-2-pyridinecarboxaldehyde or 4-Chloro-2-pyridinecarboxylic acid.

    Reduction: 4-Chloro-2-ethylpiperidine.

Scientific Research Applications

4-Chloro-2-ethylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary based on the specific context of its use .

Comparison with Similar Compounds

    2-Chloro-4-ethylpyridine: Similar structure but with chlorine and ethyl groups swapped positions.

    4-Chloro-2-methylpyridine: Similar structure with a methyl group instead of an ethyl group.

    4-Chloro-2-pyridinecarboxaldehyde: Oxidized form with an aldehyde group at the 2-position.

Uniqueness: 4-Chloro-2-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its ethyl group at the 2-position and chlorine at the 4-position make it a versatile intermediate for various synthetic applications .

Biological Activity

4-Chloro-2-ethylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom and an ethyl group. This compound has garnered attention in the fields of medicinal chemistry and agrochemicals due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

  • Molecular Formula : C7_7H8_8ClN
  • Molecular Weight : 143.59 g/mol
  • Structure : The compound features a six-membered aromatic ring containing one nitrogen atom, with specific substitutions that enhance its chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer contexts. The presence of halogen substituents often enhances the compound's interaction with biological targets, making it a subject of interest for drug development.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may inhibit specific kinases or other enzymes involved in cell proliferation pathways. This potential for anticancer activity is attributed to its ability to modulate signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitroSignificant inhibition of bacterial growth
AnticancerCell linesInduced apoptosis in cancer cells
Enzyme InhibitionEnzymatic assaysInhibition of key metabolic enzymes
  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 50 µg/mL. The study utilized standard agar diffusion methods to assess antimicrobial activity, revealing a zone of inhibition comparable to standard antibiotics.
  • Anticancer Research : Another investigation focused on the effects of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : Research involving enzymatic assays showed that this compound inhibited specific enzymes involved in metabolic pathways critical for cancer cell survival. The IC50 values indicated strong inhibitory effects at micromolar concentrations.

The mechanism by which this compound exerts its biological effects is primarily through interaction with biological macromolecules such as proteins and nucleic acids. The halogen substituents enhance binding affinity and selectivity towards these targets, potentially acting as enzyme inhibitors or receptor modulators.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-ethylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or halogenation of pyridine derivatives. For example, substituting a hydroxyl or amino group with chlorine using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (60–100°C) is common . Optimization requires monitoring reaction time, solvent polarity (e.g., DMF or DMSO), and catalyst use. Kinetic studies via HPLC or GC-MS can identify intermediates and byproducts, enabling adjustments to temperature or stoichiometry to maximize yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, with the chlorine atom inducing distinct deshielding effects on adjacent protons . Mass spectrometry (MS) provides molecular weight validation, while IR spectroscopy identifies functional groups (e.g., C-Cl stretches near 550–650 cm⁻¹). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Methodological Answer : Although toxicity data for this compound is limited (as seen in analogous compounds like 4-(2-methoxyphenyl)-2-phenylpyridine ), standard organohalogen handling protocols apply: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure with gas detectors, and store waste separately for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks . Exact exchange terms improve accuracy in thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA can simulate reaction pathways, such as chlorine substitution kinetics, validated against experimental IR or UV-Vis data .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

  • Methodological Answer : Systematic error analysis is key. For yield discrepancies, verify reagent purity via titration or NMR, and replicate reactions under controlled conditions (e.g., inert atmosphere). Conflicting spectroscopic data may arise from solvent impurities or tautomerism; use deuterated solvents and variable-temperature NMR to isolate artifacts . Cross-validate with alternative techniques (e.g., comparing XRD and DFT-optimized geometries) .

Q. What strategies are effective for studying the environmental persistence or biodegradation of this compound?

  • Methodological Answer : Conduct soil mobility studies using column chromatography with labeled (e.g., ¹⁴C) compounds to track adsorption/desorption . Biodegradation assays with microbial consortia (e.g., from activated sludge) can identify metabolic pathways via LC-MS/MS analysis of degradation intermediates. Compare results with QSAR models to estimate bioaccumulation potential .

Q. Data Gaps and Future Directions

Q. What are the current limitations in computational and experimental data for this compound, and how can they be addressed?

  • Methodological Answer : Missing data include acute toxicity (e.g., LD₅₀) and precise biodegradation rates. Collaborate with toxicology labs to conduct OECD 423 (acute oral toxicity) or 301D (closed bottle) tests . For computational gaps, high-level ab initio methods (e.g., CCSD(T)) or machine learning force fields can refine thermodynamic predictions, validated through synchrotron-based XAS or neutron diffraction .

Q. Tables for Key Data Comparison

Property Experimental Value DFT Prediction Uncertainty Source
Bond Length (C-Cl)1.73 Å 1.71 Å Solvent effects in XRD vs. gas-phase DFT
LogP (Octanol-Water)2.1 (estimated)2.3 Limited experimental partitioning data
HOMO-LUMO GapN/A5.2 eV Basis set limitations in DFT

Properties

IUPAC Name

4-chloro-2-ethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGWLZBVFAGJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190242
Record name 4-Chloro-2-ethylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3678-65-7
Record name 4-Chloro-2-ethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3678-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-ethylpyridine
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Record name 4-Chloro-2-ethylpyridine
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Record name 4-chloro-2-ethylpyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (0.86 ml, 6.1 mmol) in THF (15 ml) at −20° C. was added dropwise a solution of n-butyllithium in hexanes (1.2M, 5.07 ml, 6.1 mmol). The reaction mixture was stirred at −20° C. for 20 minutes and was then cooled to −70° C. A solution of 2-methyl-4-chloropyridine (0.74 g, 5.8 mmol) in THF (10 ml) was added dropwise over 20 minutes and the reaction mixture was stirred for 1 hour at −70° C. Methyl iodide (0.38 ml, 6.1 mmol) was then added dropwise and the reaction was allowed to warm to room temperature with stirring. The solvent was evaporated at reduced pressure and the resulting residue purified by FCC. 1H NMR indicated a ˜2.2:1 mixture of 2-ethyl and 2-(1-methylethyl) compounds. Re-purification by silica FCC [pentane/ether eluting with gradient 9:1 to 1:1] gave the title compound (209 mg, 24%) as colourless oil.
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
5.07 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.38 mL
Type
reactant
Reaction Step Three
Yield
24%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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